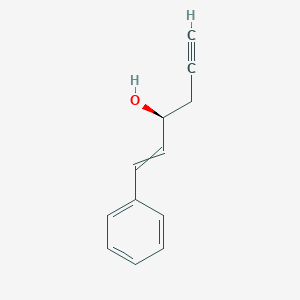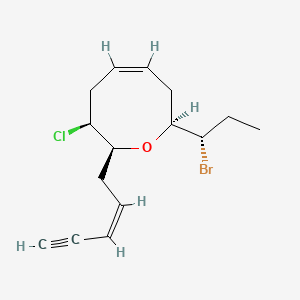
2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)- is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)- involves several steps, including the formation of the oxocin ring and the introduction of the bromopropyl, chloro, and penten-4-ynyl groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The bromopropyl and chloro groups can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as azides or amines.
Applications De Recherche Scientifique
2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxocin derivatives with different substituents. These compounds may share some structural features but differ in their chemical and biological properties.
Uniqueness
The uniqueness of 2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)- lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
83060-13-3 |
|---|---|
Formule moléculaire |
C15H20BrClO |
Poids moléculaire |
331.67 g/mol |
Nom IUPAC |
(2S,3S,5Z,8S)-8-[(1S)-1-bromopropyl]-3-chloro-2-[(Z)-pent-2-en-4-ynyl]-3,4,7,8-tetrahydro-2H-oxocine |
InChI |
InChI=1S/C15H20BrClO/c1-3-5-6-11-15-13(17)9-7-8-10-14(18-15)12(16)4-2/h1,5-8,12-15H,4,9-11H2,2H3/b6-5-,8-7-/t12-,13-,14-,15-/m0/s1 |
Clé InChI |
BWALZYVILRSXNY-XPEVOSFMSA-N |
SMILES isomérique |
CC[C@@H]([C@@H]1C/C=C\C[C@@H]([C@@H](O1)C/C=C\C#C)Cl)Br |
SMILES canonique |
CCC(C1CC=CCC(C(O1)CC=CC#C)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


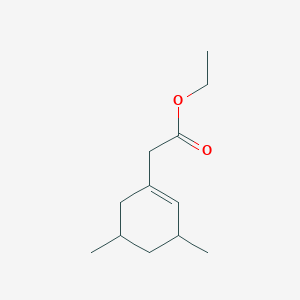

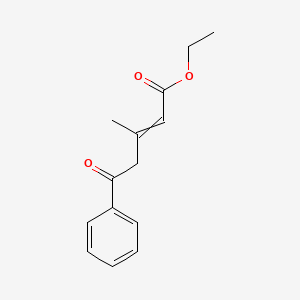
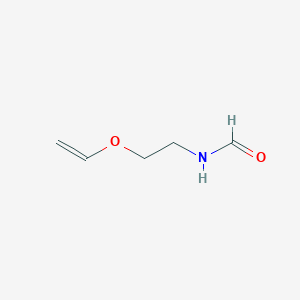
![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)

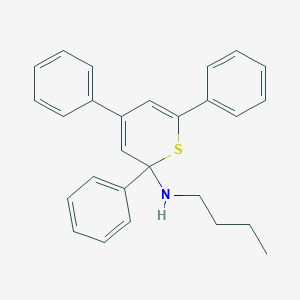
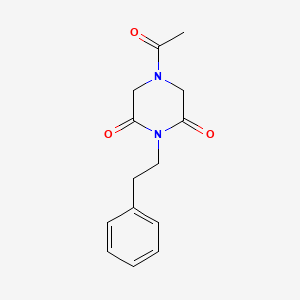



![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)
